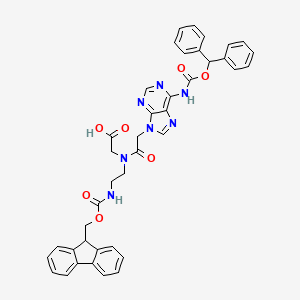

Fmoc-pna-a(bhoc)-oh

Description

Properties

IUPAC Name |

2-[[2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N7O7/c48-33(46(22-34(49)50)20-19-41-39(51)53-23-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32)21-47-25-44-35-37(42-24-43-38(35)47)45-40(52)54-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,24-25,32,36H,19-23H2,(H,41,51)(H,49,50)(H,42,43,45,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVQRXRVCLWIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-PNA-A(Bhoc)-OH: A Comprehensive Technical Guide for Advanced PNA Synthesis

An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Fmoc-PNA-A(Bhoc)-OH in Modern Genetic Research

Peptide Nucleic Acid (PNA) represents a paradigm shift in the design of synthetic genetic mimics, offering a neutral N-(2-aminoethyl)glycine backbone in place of the conventional charged sugar-phosphate framework of DNA and RNA.[1][2] This structural distinction endows PNA with remarkable hybridization characteristics, including superior binding affinity and sequence specificity, alongside a profound resistance to enzymatic degradation by nucleases and proteases.[1][3] At the heart of this transformative technology lies the PNA monomer, the fundamental building block that dictates the sequence and functionality of the resulting oligomer.

This guide provides an in-depth technical exploration of a cornerstone PNA monomer: This compound . This specific monomer is crucial for the incorporation of adenine (A) into a PNA sequence and is meticulously engineered with protecting groups that facilitate its seamless integration during solid-phase synthesis.[4] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection for the N-terminal amine, while the benzhydryloxycarbonyl (Bhoc) group offers acid-labile protection for the exocyclic amine of the adenine nucleobase.[4][5] This strategic combination of protecting groups forms the basis of the widely adopted and milder Fmoc/Bhoc PNA synthesis chemistry.[5][6]

This document will dissect the multifaceted nature of this compound, from its intrinsic physicochemical properties and synthesis to its pivotal role in the construction of high-fidelity PNA oligomers. We will delve into the mechanistic underpinnings of its application in solid-phase synthesis, provide detailed experimental protocols, and offer expert insights into process optimization and troubleshooting. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, enabling them to harness the full potential of this versatile molecule in their scientific endeavors, from the development of novel molecular diagnostics to the pioneering of next-generation antisense and antigene therapies.[7]

Physicochemical and Structural Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Chemical Name | N-[[6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | [8][9] |

| Synonyms | Fmoc-A(Bhoc)-Aeg-OH, PNA A Monomer | [7] |

| CAS Number | 186046-82-2 | [7][10] |

| Molecular Formula | C₄₀H₃₅N₇O₇ | [7][10][] |

| Molecular Weight | 725.75 g/mol | [7][10][] |

| Appearance | White to off-white or light yellow powder/crystal | [7][] |

| Purity (HPLC) | ≥ 98.0% | [7][8] |

| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP), with potential for faint turbidity. Shows limited solubility in Dimethylformamide (DMF). | [8][12] |

| Storage Conditions | 2 - 8 °C for short-term storage; -20°C for long-term storage. | [7][10][] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [10][] |

The Strategic Role of Protecting Groups: Fmoc and Bhoc

The efficacy of solid-phase PNA synthesis hinges on a meticulously planned protecting group strategy. In this compound, the choice of Fmoc for the backbone amine and Bhoc for the adenine nucleobase is a deliberate one, offering orthogonal deprotection capabilities under mild conditions.

The Fmoc Group: A Base-Labile Guardian of the N-Terminus

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in peptide and PNA synthesis due to its facile removal under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like DMF or NMP.[6][12] This base-lability stands in stark contrast to the acid-labile nature of the Bhoc group, allowing for the selective deprotection of the N-terminal amine to enable chain elongation without disturbing the protection on the nucleobase.[13]

The Bhoc Group: Acid-Labile Protection for the Adenine Nucleobase

The benzhydryloxycarbonyl (Bhoc) group is the preferred choice for protecting the exocyclic amines of purine and pyrimidine bases in Fmoc-based PNA synthesis.[5][6] Its selection is predicated on several key advantages:

-

Sufficient Stability: The Bhoc group is stable under the basic conditions required for Fmoc removal, preventing premature deprotection during the synthesis cycles.[5]

-

Mild Acid Lability: It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is also used to cleave the completed PNA oligomer from the solid support.[2][5]

-

Enhanced Solubility: The presence of the bulky, aromatic Bhoc group can improve the solubility of the PNA monomer in the organic solvents used during synthesis.[5]

Solid-Phase Synthesis of PNA Oligomers: A Step-by-Step Workflow

The synthesis of PNA oligomers using this compound is a cyclical process performed on a solid support, such as a PAL-PEG-PS or Rink Amide resin.[6][14] The general workflow can be broken down into three primary stages per cycle: Fmoc deprotection, monomer coupling, and capping.

Caption: The cyclical workflow of solid-phase PNA synthesis using Fmoc/Bhoc chemistry.

Experimental Protocol: Manual Solid-Phase PNA Synthesis (5 µmol scale)

This protocol is adapted from established methodologies for manual PNA synthesis.[14]

Materials:

-

H-Rink-Amide-ChemMatrix® resin (0.52 mmol/g loading)

-

This compound and other required Fmoc-PNA monomers

-

N,N'-Dimethylformamide (DMF), peptide synthesis grade

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Piperidine

-

2-(1H-7-Azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Acetic Anhydride

-

Pyridine

-

Trifluoroacetic acid (TFA)

-

m-Cresol

-

Triisopropylethylsilane (TIPS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell approximately 10 mg of Rink Amide resin in DMF in a fritted syringe for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add 1 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 7 minutes.[14]

-

Wash the resin thoroughly with DMF (5 x 1 mL).

-

-

Monomer Coupling:

-

In a separate vial, dissolve this compound (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in NMP.[15]

-

Add the activated monomer solution to the resin.

-

Agitate the mixture for 30-40 minutes at room temperature.[14][15]

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1 mL).

-

-

Capping:

-

To cap any unreacted amino groups, add a solution of acetic anhydride and DIPEA (1:2 ratio) in DMF to the resin.[14]

-

Agitate for 10 minutes.

-

Drain the capping solution.

-

Wash the resin with DMF (5 x 1 mL).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.

-

Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Bhoc Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIPS/water (95:2.5:2.5 v/v/v).[14] For sequences containing sensitive residues, a scavenger like m-cresol can be beneficial.[6]

-

Add the cleavage cocktail to the resin and agitate for 2.5 hours at room temperature.[14]

-

Collect the filtrate into a centrifuge tube.

-

-

Precipitation and Purification:

-

Precipitate the crude PNA by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the PNA.

-

Wash the pellet with cold diethyl ether and dry.

-

Purify the crude PNA by reverse-phase HPLC.[2]

-

Mechanism of Activation and Coupling

The formation of the amide bond between the incoming this compound and the N-terminal amine of the growing PNA chain is facilitated by an activating agent, most commonly HATU.

Caption: Mechanism of HATU-mediated activation and coupling in PNA synthesis.

The carboxylic acid of this compound is activated by HATU in the presence of a non-nucleophilic base like DIPEA, forming a highly reactive O-Azabenzotriazole (OAt) ester.[3][16] This activated ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound PNA chain, resulting in the formation of a stable amide bond and the release of HOAt as a byproduct.

Characterization and Quality Control

Ensuring the purity and identity of both the this compound monomer and the final PNA oligomer is critical for the success of downstream applications.

Monomer Characterization

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the monomer, which should typically be ≥98%.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the monomer.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compound.

Oligomer Characterization

-

Reverse-Phase HPLC (RP-HPLC): The primary method for analyzing the purity of the crude PNA oligomer and for its purification. A common mobile phase system is a gradient of acetonitrile in water with 0.1% TFA.[2]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Used to confirm the identity of the synthesized PNA oligomer by verifying its molecular weight.[14]

Quantitative Analysis of Synthesis Efficiency

The efficiency of each coupling step is a critical determinant of the overall yield and purity of the final PNA oligomer. While coupling efficiencies can be sequence-dependent, average stepwise yields for Fmoc-PNA monomers are generally high.

| Monomer Type | Average Stepwise Yield (%) | Reference |

| A | 98.22% | [17] |

| T | 97.75% | [17] |

| C | 97.98% | [17] |

| G | 97.62% | [17] |

Note: Data represents average stepwise yields calculated from overall coupling efficiencies over seven steps.

Troubleshooting Guide for Solid-Phase PNA Synthesis

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency / n-1 Deletion Sequences | 1. Inefficient Monomer Activation: Degradation of coupling reagent (e.g., HATU) or insufficient activation time. 2. Steric Hindrance: Difficult sequences or aggregation of the growing PNA chain on the resin. 3. Poor Monomer Solubility: this compound may have limited solubility in DMF. | 1. Use fresh, high-quality coupling reagents. Ensure adequate pre-activation time if required by the protocol. 2. Double couple the problematic monomer. Consider using a more hydrophilic resin (e.g., TentaGel) to reduce aggregation.[13] 3. Dissolve the monomer in NMP, which is a better solvent for PNA monomers.[12] |

| Incomplete Fmoc Deprotection | 1. Degraded Piperidine: Piperidine can degrade over time. 2. Insufficient Deprotection Time: Some sequences may require longer exposure to the deprotection solution. | 1. Use a fresh solution of 20% piperidine in DMF/NMP. 2. Increase the deprotection time or perform a second piperidine treatment. Monitor the deprotection using a colorimetric test like the Kaiser test. |

| Side Reactions During Cleavage | Formation of Bhoc-adducts: The benzhydryl cation generated during Bhoc deprotection can react with sensitive residues, such as an N-terminal cysteine.[15] | Use an optimized cleavage cocktail with appropriate scavengers. For Cys-containing PNAs, a cocktail of TFA:H₂O:DODT:TIPS (94:2.5:2.5:1, v/v/v/v) can be effective.[15] |

Conclusion and Future Perspectives

This compound stands as a testament to the chemical ingenuity that has propelled Peptide Nucleic Acids to the forefront of molecular biology and therapeutic development. Its robust design, centered on the orthogonal Fmoc/Bhoc protection strategy, has made the synthesis of high-purity PNA oligomers a routine and accessible process for laboratories worldwide. The milder conditions of this chemistry have expanded the scope of PNA applications, allowing for the incorporation of sensitive modifications and reporter groups.[5]

As research continues to push the boundaries of genetic intervention, the demand for precisely engineered PNA sequences will undoubtedly grow. The principles and protocols detailed in this guide provide a solid foundation for the effective utilization of this compound. Future advancements may focus on further optimizing coupling efficiencies, developing novel protecting groups to mitigate side reactions, and enhancing the scalability of PNA synthesis for clinical and commercial applications. The continued refinement of these foundational chemical strategies will be instrumental in unlocking the full therapeutic and diagnostic potential of Peptide Nucleic Acids.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 3. youtube.com [youtube.com]

- 4. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]

- 5. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 186046-82-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. This compound | 186046-82-2 | TCI EUROPE N.V. [tcichemicals.com]

- 10. This compound CAS#: 186046-82-2 [m.chemicalbook.com]

- 12. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 13. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 14. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]

- 15. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Fmoc-PNA-A(Bhoc)-OH: A Comprehensive Technical Guide for Researchers

An In-depth Guide to the Structure, Synthesis, and Application of a Key Peptide Nucleic Acid Monomer

Foreword

Peptide Nucleic Acids (PNAs) represent a paradigm shift in the field of synthetic biology and therapeutic development. As mimics of DNA and RNA, their unique peptide-like backbone imparts remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation. At the heart of this technology lies the precise, stepwise chemical synthesis of PNA oligomers, a process heavily reliant on meticulously designed building blocks. This guide focuses on a cornerstone monomer: Fmoc-PNA-A(Bhoc)-OH . As a senior application scientist, my objective is to provide not just a protocol, but a deep understanding of the chemical principles and practical considerations that underpin the successful use of this vital compound in your research endeavors.

The Architecture of this compound: A Strategic Design

This compound is a specialized monomer designed for the incorporation of adenine into a growing PNA chain during solid-phase synthesis.[1] Its structure is a testament to strategic chemical engineering, with each component playing a critical role in the efficiency and fidelity of PNA oligomer construction.

Core Components

-

PNA Backbone: The fundamental repeating unit is N-(2-aminoethyl)glycine, which forms the neutral, achiral backbone of the PNA molecule.[2] This structure is responsible for the remarkable hybridization characteristics of PNAs, as the absence of a negatively charged phosphate backbone reduces electrostatic repulsion when binding to DNA or RNA.[3]

-

Adenine Nucleobase: The purine base, adenine, is attached to the backbone via a methylene carbonyl linker, enabling Watson-Crick base pairing with thymine or uracil in target nucleic acid strands.[2]

-

Protecting Groups: To ensure the orderly, stepwise assembly of the PNA chain, specific reactive groups are temporarily blocked. In this compound, two key protecting groups are employed: the Fmoc group on the backbone's secondary amine and the Bhoc group on the exocyclic amine of the adenine base.[1][4]

The Strategic Roles of Fmoc and Bhoc Protecting Groups

The choice of the Fmoc/Bhoc protection scheme is a cornerstone of modern PNA synthesis, offering a milder alternative to the harsher conditions of the original Boc/Z chemistry.[4][5] This orthogonality is crucial for the integrity of the growing PNA chain and the solid support.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile group protects the secondary amine of the PNA backbone.[6] Its key advantage is its stability under acidic conditions and its rapid removal by a weak base, typically piperidine, through a β-elimination mechanism.[7] This allows for the selective deprotection of the N-terminus without disturbing the acid-labile Bhoc group or the linkage to the solid support.[7]

-

Bhoc (Benzhydryloxycarbonyl) Group: This acid-labile group protects the exocyclic amine of the adenine nucleobase.[5] The Bhoc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the PNA from the solid support.[4][6] This ensures that the nucleobase's reactive amine does not participate in unwanted side reactions during the coupling steps.[8]

Below is a diagram illustrating the chemical structure of this compound, highlighting its key functional components.

Caption: Key components of the this compound monomer.

The Symphony of Synthesis: A Step-by-Step Protocol for PNA Oligomer Assembly

The synthesis of PNA oligomers using this compound is a cyclical process performed on a solid support, typically a resin like PAL-PEG-PS or XAL-PEG-PS.[9] Each cycle extends the PNA chain by one monomer and consists of three main steps: deprotection, coupling, and capping.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier Recommendations |

| This compound | ≥ 98% (HPLC) | Commercially available |

| Other Fmoc-PNA monomers | ≥ 98% (HPLC) | Commercially available |

| Solid Support (e.g., PAL-PEG-PS) | < 0.2 mmol/g loading | Commercially available |

| N-Methyl-2-pyrrolidone (NMP) | Peptide synthesis grade | Anhydrous |

| Piperidine | Reagent grade | Anhydrous |

| Coupling Agent (e.g., HATU, HBTU) | Peptide synthesis grade | Commercially available |

| Base (e.g., DIPEA, 2,6-Lutidine) | Reagent grade | Anhydrous |

| Acetic Anhydride | Reagent grade | Anhydrous |

| Pyridine | Reagent grade | Anhydrous |

| Trifluoroacetic Acid (TFA) | Reagent grade | >99% |

| m-Cresol | Reagent grade | Scavenger |

| Diethyl Ether | Reagent grade | Anhydrous |

Experimental Workflow: The Synthesis Cycle

The following diagram outlines the cyclical nature of solid-phase PNA synthesis.

Sources

- 1. Guideline for PNA [data.panagene.com]

- 2. researchgate.net [researchgate.net]

- 3. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]

- 4. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 5. peptide.com [peptide.com]

- 6. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]

- 7. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 9. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

Fmoc-pna-a(bhoc)-oh molecular weight

An In-depth Technical Guide to Fmoc-PNA-A(Bhoc)-OH: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a cornerstone monomer for the synthesis of Peptide Nucleic Acids (PNAs). We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into the rationale behind its chemical design, focusing on the orthogonal Fmoc and Bhoc protecting groups. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for solid-phase PNA synthesis, troubleshooting insights, and a discussion of its critical applications in therapeutics, diagnostics, and molecular biology.

Introduction to Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are artificially synthesized polymers that serve as mimics of DNA and RNA.[1] First developed in 1991 by Nielsen and colleagues, PNAs feature a unique backbone composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds, a stark contrast to the negatively charged sugar-phosphate backbone of natural nucleic acids.[2][3] This structural neutrality is a key feature, eliminating electrostatic repulsion and enabling PNA strands to bind to complementary DNA or RNA with higher affinity and specificity than their natural counterparts.[2][4]

The key properties of PNAs that make them invaluable in biomedical research include:

-

High Binding Affinity: The lack of charge repulsion results in more stable PNA/DNA and PNA/RNA duplexes.[2]

-

Sequence Specificity: A mismatch in a PNA/DNA duplex is more destabilizing than in a DNA/DNA duplex, leading to superior specificity.[1]

-

Enzymatic Resistance: The unnatural peptide backbone is not recognized by nucleases or proteases, making PNAs highly resistant to enzymatic degradation in vitro and in vivo.[1][2]

-

Stability: PNAs are stable over a wide pH range.[1]

These characteristics position PNAs as powerful tools for applications requiring robust and specific recognition of nucleic acid sequences.[5]

The this compound Monomer: A Detailed Profile

This compound is the monomer used to incorporate the adenine (A) nucleobase into a PNA sequence using the widely adopted Fmoc solid-phase synthesis strategy. Its structure is meticulously designed for efficient and controlled oligomer assembly.

Core Physicochemical Data

All essential quantitative data for the this compound monomer are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 725.75 g/mol | [6][7][8] |

| Molecular Formula | C₄₀H₃₅N₇O₇ | [6][8][] |

| CAS Number | 186046-82-2 | [6][][10] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥ 98% (by HPLC) | [6] |

| Storage Conditions | 2 - 8 °C or Frozen (-20°C) | [6][10] |

Component Analysis: The Causality of Design

The functionality of the monomer is derived from its distinct chemical components, each serving a specific and critical purpose in the synthesis process.

-

PNA Backbone (N-(2-aminoethyl)-glycine): This forms the repeating unit of the PNA polymer, providing structural integrity and the sites for nucleobase attachment.[3]

-

Nucleobase (Adenine): The purine base that provides the sequence-specific information for Watson-Crick base pairing with thymine (in DNA) or uracil (in RNA).

-

N-Terminal Protecting Group (Fmoc): The 9-fluorenylmethoxycarbonyl group is a cornerstone of modern peptide synthesis.[11] Its crucial feature is its lability to weak bases, such as piperidine.[12][13] This allows for the selective deprotection of the N-terminal amine of the growing PNA chain without affecting other sensitive parts of the molecule, a principle known as an orthogonal protection strategy.[11] The removal occurs via a base-catalyzed β-elimination reaction.[14]

-

Side-Chain Protecting Group (Bhoc): The benzhydryloxycarbonyl group protects the exocyclic amine on the adenine nucleobase.[15] The Bhoc group is stable under the basic conditions used to remove the Fmoc group but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[16][17] This orthogonality between Fmoc (base-labile) and Bhoc (acid-labile) is the central principle that enables the stepwise, controlled synthesis of a PNA oligomer. The Bhoc group also enhances the solubility of the monomer.[3][15]

-

C-Terminal Carboxylic Acid (-OH): This functional group is the reactive site that, upon activation, couples with the free N-terminal amine of the resin-bound PNA chain to form a new peptide bond.

Figure 1: Functional components of the this compound monomer.

The Chemistry of PNA Synthesis: The Fmoc/Bhoc Strategy

The synthesis of PNA oligomers is most commonly performed using solid-phase synthesis (SPS), a technique where the growing PNA chain is covalently attached to an insoluble resin support.[5][18] The Fmoc/Bhoc strategy is preferred due to its milder conditions compared to the alternative tBoc/Z chemistry.[17]

The synthesis is a cyclical process, with each cycle adding one monomer to the chain. The three core steps are:

-

Fmoc Deprotection: The resin-bound PNA is treated with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[4] This selectively cleaves the N-terminal Fmoc group, exposing a free primary amine for the next reaction.

-

Monomer Activation & Coupling: The incoming this compound monomer's carboxylic acid is activated in situ using a peptide coupling reagent (e.g., HATU, HBTU).[17][19] This activated monomer is then added to the reaction vessel, where it rapidly couples with the free amine on the growing chain, forming a new peptide bond.

-

Capping (Optional but Recommended): To ensure high fidelity of the final product, any unreacted amines from the previous step are "capped" by acetylation with a reagent like acetic anhydride.[17] This terminates these chains and prevents the formation of undesired deletion sequences in the final product.

This cycle is repeated until the desired sequence is assembled. Finally, the completed PNA oligomer is cleaved from the resin support, and all the acid-labile Bhoc protecting groups are removed simultaneously in a single step using a strong acid cocktail, typically TFA with scavengers.[17][20]

Figure 2: The solid-phase synthesis cycle for PNA elongation using Fmoc chemistry.

Experimental Protocol: Solid-Phase Synthesis of a PNA Oligomer

This section provides a generalized, step-by-step protocol for the manual synthesis of a short PNA sequence on a 2 µmol scale.

Materials and Reagents:

-

This compound and other required Fmoc-PNA monomers

-

Rink Amide resin or other suitable Fmoc-compatible solid support

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

1-Methyl-2-pyrrolidone (NMP)

-

Coupling Reagent: HATU or HBTU

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine

-

Capping Solution: Acetic Anhydride/Lutidine/NMP

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Diethyl ether, cold

Protocol:

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF and allow the resin to swell for 30 minutes at room temperature.

-

Drain the DMF.

-

-

Initial Fmoc Deprotection (if using pre-loaded resin):

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain. Repeat once for 3 minutes.[21]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

First Monomer Coupling:

-

Dissolve the first Fmoc-PNA monomer (3 molar equivalents) and HATU (2.9 equivalents) in NMP.[21]

-

Add DIPEA (6 molar equivalents) to activate the solution.[21]

-

Immediately add the activated monomer solution to the resin.

-

Agitate for 30-60 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF.

-

-

Capping:

-

Add the capping solution to the resin and agitate for 10 minutes.

-

Drain and wash the resin with DMF.

-

-

Elongation Cycle (Repeat for each subsequent monomer):

-

a. Deprotection: Perform the Fmoc deprotection as described in Step 2.

-

b. Coupling: Activate and couple the next Fmoc-PNA monomer as described in Step 3.

-

c. Capping: Perform the capping step as described in Step 4.

-

-

Final Fmoc Deprotection:

-

After the final monomer is coupled, perform one last deprotection step (Step 2a) to remove the terminal Fmoc group.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with Dichloromethane (DCM) and dry it under vacuum.

-

Add the freshly prepared cleavage cocktail (TFA/water/TIS) to the resin.[20]

-

Agitate at room temperature for 2 hours.

-

Filter the solution to separate the cleaved PNA from the resin beads.

-

Precipitate the crude PNA by adding the filtrate to a centrifuge tube containing cold diethyl ether.

-

Centrifuge to pellet the PNA, decant the ether, and dry the pellet.

-

-

Purification and Validation:

-

Resuspend the crude PNA in a suitable buffer (e.g., 0.1% TFA in water).

-

Purify the PNA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4]

-

Confirm the identity and purity of the final product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Applications in Research and Drug Development

The unique properties of PNAs, synthesized using monomers like this compound, have led to their use in a wide array of advanced applications.

-

Antisense and Antigene Therapeutics: PNAs can bind to mRNA (antisense) to block translation or to DNA (antigene) to inhibit transcription. Their enzymatic stability makes them promising candidates for therapeutic agents against genetic disorders, cancers, and infectious diseases.[1][6]

-

Molecular Diagnostics: Due to their high specificity, PNA probes are used in diagnostic assays like Fluorescence In Situ Hybridization (PNA-FISH) and as components of biosensors for the rapid and accurate detection of specific genetic sequences from pathogens or biomarkers.[6][]

-

Gene Editing: PNAs can be used to facilitate gene editing processes by temporarily occupying a specific DNA site, offering potential avenues for gene therapy.[22]

-

Fundamental Research: Scientists use PNA oligomers as tools to study the intricate interactions between nucleic acids and proteins and to probe fundamental biological processes.[6]

Troubleshooting and Key Considerations

While PNA synthesis is a robust process, several challenges must be managed for optimal results.

-

Aggregation: Purine-rich sequences, especially those containing multiple guanines, have a tendency to aggregate, which can hinder synthesis and purification.[4] This can be mitigated by keeping oligomers short (typically 12-15 units), limiting purine content, and incorporating solubility-enhancing spacers or charged amino acids like lysine.[4][23]

-

Incomplete Coupling: To drive coupling reactions to completion, use a slight excess of activated monomer and allow sufficient reaction time. The capping step is a critical quality control measure to terminate failed sequences.[17]

-

Side Reactions During Cleavage: The benzhydryl cation generated from the Bhoc group during TFA cleavage can react with sensitive residues like cysteine, forming a Bhoc-adduct.[21] The inclusion of scavengers like TIS or m-cresol in the cleavage cocktail is essential to capture these reactive cations and prevent side product formation.[17]

Conclusion

This compound is more than just a chemical compound; it is a fundamental building block that enables the creation of powerful molecular tools. Its precise molecular weight of 725.75 g/mol and its sophisticated design, featuring an orthogonal Fmoc/Bhoc protection scheme, facilitate the reliable synthesis of high-purity Peptide Nucleic Acids. For professionals in drug development, molecular diagnostics, and life sciences research, a thorough understanding of this monomer's properties and its application in solid-phase synthesis is essential for harnessing the full potential of PNA technology to address complex biological questions and develop next-generation therapeutics.

References

- BenchChem. The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide.

- BOC Sciences. Fmoc PNA Monomers.

- Chem-Impex. This compound.

- TCI Chemicals. This compound.

- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

- Chemistry For Everyone.

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- ChemPep. Overview of Fmoc Amino Acids.

- LGC, Biosearch Technologies. PNA-G(Bhoc)-OH, FMOC.

- LGC, Biosearch Technologies. Peptide Nucleic Acid (PNA) Synthesis.

- PolyOrg, Inc. Fmoc PNA-A(Bhoc)-OH.

- ChemicalBook. This compound CAS#: 186046-82-2.

- MolecularCloud. Peptide Nucleic Acids (PNAs) overview.

- RSC Publishing. The challenge of peptide nucleic acid synthesis. Chemical Society Reviews.

- Wikipedia. Peptide nucleic acid.

- ATDBio. Chapter 11: Nucleic acid analogues.

- Aapptec Peptides. 1121 – PNA Synthesis.

- Emerald Cloud Lab.

- PubMed Central (PMC).

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound.

- LGC, Biosearch Technologies. PNA-A(Bhoc)-OH, FMOC.

- ResearchGate. Scheme 5. Reagents and conditions: (a) Fmoc/Bhoc-PNA monomer or 23,....

- Liwei Peptide. Fmoc-PNA-G(Bhoc)-OH.

- LifeTein. Fmoc-G(Bhoc)-Aeg-OH.

- LGC, Biosearch Technologies. The Flexibility of PNA Synthesis.

Sources

- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 2. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]

- 3. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 4. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. polyorginc.com [polyorginc.com]

- 8. This compound CAS#: 186046-82-2 [m.chemicalbook.com]

- 10. N-[[6-[[(ジフェニルメトキシ)カルボニル]アミノ]-9H-プリン-9-イル]アセチル]-N-[2-[[(9H-フルオレン-9-イルメトキシ)カルボニル]アミノ]エチル]グリシン | this compound | 186046-82-2 | 東京化成工業株式会社 [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. chempep.com [chempep.com]

- 15. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 16. atdbio.com [atdbio.com]

- 17. peptide.com [peptide.com]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 20. researchgate.net [researchgate.net]

- 21. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]

- 23. lifetein.com [lifetein.com]

An In-depth Technical Guide to Fmoc-PNA-A(Bhoc)-OH: A Cornerstone for Advanced Nucleic Acid Mimicry

This guide provides an in-depth exploration of Fmoc-PNA-A(Bhoc)-OH (CAS Number: 186046-82-2), a pivotal monomer for the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units.[1][2] This fundamental structural change imparts PNAs with remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation, making them invaluable tools in diagnostics, genetic engineering, and the development of novel therapeutics.[3][4][5]

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the properties, synthesis, and application of this essential PNA building block. The protocols and insights provided herein are grounded in established methodologies to ensure scientific integrity and reproducibility.

Part 1: Understanding the Monomer: Physicochemical Properties and Strategic Importance

This compound is the adenine-containing monomer specifically designed for Fmoc-based solid-phase synthesis of PNA oligomers.[6][7] Its structure is meticulously crafted with protecting groups that facilitate the controlled, stepwise assembly of the PNA chain. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the N-terminal amine, which can be removed under mild basic conditions at each cycle of the synthesis.[6][8] The benzhydryloxycarbonyl (Bhoc) group, on the other hand, offers robust, acid-labile protection for the exocyclic amine of the adenine nucleobase, preventing unwanted side reactions during chain elongation.[9][10]

The strategic selection of the Fmoc/Bhoc protection scheme offers a milder alternative to the harsher conditions of tBoc/Z chemistry, allowing for the synthesis of PNA conjugates with sensitive reporter groups.[8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 186046-82-2 | [3][11] |

| Molecular Formula | C40H35N7O7 | [3][] |

| Molecular Weight | 725.75 g/mol | [3][11] |

| Appearance | White to off-white powder | [3][] |

| Purity | ≥98% (HPLC) | [3][13] |

| Storage Conditions | 2 - 8 °C for short-term, -20°C for long-term storage | [3][] |

| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP) and other polar aprotic solvents | [14] |

| IUPAC Name | 2-[[2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | [] |

Part 2: The Core Application: Solid-Phase PNA Synthesis

The synthesis of PNA oligomers using this compound is a cyclical process performed on a solid support, typically a resin such as Sieber amide or PAL.[8] This solid-phase approach simplifies the purification process as excess reagents and byproducts are washed away at each step.[2][15] The synthesis proceeds from the C-terminus to the N-terminus.[2]

The Three Pillars of the PNA Synthesis Cycle

The assembly of the PNA chain is a repetitive three-step process:

-

Fmoc-Deprotection (Deblocking): The cycle begins with the removal of the Fmoc group from the N-terminus of the growing PNA chain. This is typically achieved by treating the resin-bound PNA with a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).[8][14] This exposes the free amine necessary for the subsequent coupling reaction.

-

Activation and Coupling: The carboxylic acid of the incoming this compound monomer is activated to facilitate the formation of an amide bond with the deprotected N-terminus of the resin-bound PNA. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8] The activated monomer is then added to the reaction vessel to couple with the growing chain.

-

Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines on the resin are "capped" to render them unreactive in subsequent cycles. This is typically achieved using an acetylating agent, such as a solution of 5% acetic anhydride and 6% lutidine in DMF.[14]

This three-step cycle is repeated for each monomer until the desired PNA sequence is assembled.

Visualizing the PNA Synthesis Workflow

Caption: Workflow of Fmoc-based Solid-Phase PNA Synthesis.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for manual solid-phase PNA synthesis. For automated synthesis, the steps are adapted to the specific synthesizer's software and hardware.[1][16]

Materials and Reagents:

-

This compound and other required Fmoc-PNA monomers

-

Fmoc-compatible solid support (e.g., Sieber amide resin)

-

Dimethylformamide (DMF), peptide synthesis grade

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Piperidine

-

HBTU or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic anhydride

-

Lutidine

-

Trifluoroacetic acid (TFA)

-

m-Cresol

-

Diethyl ether

-

Acetonitrile (ACN), HPLC grade

Protocol:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc-Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes, then drain. Repeat this step once.[17]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Monomer Coupling:

-

In a separate vial, dissolve the this compound monomer (3 molar equivalents relative to the resin loading) and HCTU in NMP.[17]

-

Add DIPEA (6 molar equivalents) to activate the monomer solution in situ.[17]

-

Immediately add the activated monomer solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the reaction vessel and wash the resin with DMF.

-

-

Capping:

-

Add a solution of 5% acetic anhydride and 6% lutidine in DMF to the resin.

-

Agitate for 10-15 minutes.

-

Drain and wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.

-

Final Fmoc Removal: After the final coupling cycle, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PNA by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the PNA, decant the ether, and dry the pellet.

-

Part 3: Quality Control: Purification and Analysis

The purity and identity of the synthesized PNA oligomer are critical for its intended application.

Purification by Reverse-Phase HPLC

The crude PNA product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

-

Column: C8 or C18 column.[14]

-

Mobile Phase A: 0.1% TFA in water.[14]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[14]

-

Gradient: A linear gradient from low to high concentration of mobile phase B is used to elute the PNA. A typical gradient might be 5% to 65% B over 30 minutes.[14]

-

Detection: UV absorbance at 260 nm.

-

Temperature: The column is often heated to 55°C to minimize PNA aggregation.[14]

Fractions containing the desired PNA are collected, pooled, and lyophilized.

Analysis and Characterization

The purified PNA is characterized to confirm its identity and purity.

-

Analytical HPLC: An analytical RP-HPLC run is performed on the purified product to assess its purity.

-

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method for determining the molecular weight of the PNA oligomer, confirming that the correct sequence has been synthesized.[15][18]

Table 2: Summary of Analytical Techniques for PNA Characterization

| Technique | Purpose | Key Parameters |

| Reverse-Phase HPLC | Purification and Purity Assessment | C8/C18 column, Water/ACN gradient with 0.1% TFA, UV detection at 260 nm |

| MALDI-TOF Mass Spectrometry | Molecular Weight Determination and Sequence Verification | Matrix (e.g., sinapinic acid), Laser desorption/ionization, Time-of-flight analysis |

Part 4: Applications in Research and Drug Development

The unique properties of PNAs synthesized using this compound have led to their use in a wide array of applications:

-

Antisense and Antigene Therapies: PNAs can bind to mRNA to block translation or to DNA to inhibit transcription, offering potential therapeutic strategies for genetic disorders and cancers.[3][15]

-

Molecular Diagnostics: PNA probes are used for the detection of specific DNA or RNA sequences, such as in fluorescence in situ hybridization (PNA-FISH) for pathogen identification or in the detection of single nucleotide polymorphisms (SNPs).[4][19]

-

Gene Editing: PNAs can be used to guide gene editing machinery to specific genomic loci.[5]

-

Biosensors: The high specificity and stability of PNAs make them excellent recognition elements in biosensors for nucleic acid detection.[3]

Visualizing the Mechanism of PNA Action

Caption: Mechanisms of PNA action in antisense and antigene strategies.

Conclusion

This compound is a cornerstone of modern peptide nucleic acid synthesis. Its well-defined chemical properties and compatibility with the mild and efficient Fmoc/Bhoc solid-phase synthesis strategy have empowered researchers to create custom PNA oligomers with high fidelity. The resulting PNAs, with their superior binding affinity, specificity, and stability, continue to drive innovation in molecular diagnostics, genetic engineering, and the development of next-generation therapeutics. This guide provides a solid foundation for the effective utilization of this versatile and powerful chemical tool.

References

-

Biosearch Technologies. Peptide Nucleic Acid (PNA) Synthesis. [Link]

-

Lansdorp, P. M., et al. (2002). Synthesis and purification of peptide nucleic acids. Current Protocols in Nucleic Acid Chemistry, Chapter 4:Unit 4.11. [Link]

-

Scilit. Synthesis and Purification of Peptide Nucleic Acids. [Link]

-

LifeTein. This compound [LT-PNA004]. [Link]

-

ResearchGate. Major steps for synthesizing peptide nucleic acids (PNAs). [Link]

-

Emerald Cloud Lab. ExperimentPNASynthesis Documentation. [Link]

-

AAPPTec. This compound [186046-82-2]. [Link]

-

Biosearch Technologies. PNA-A(Bhoc)-OH, FMOC. [Link]

-

Aapptec Peptides. 1121 – PNA Synthesis. [Link]

-

Biosearch Technologies. PNA-G(Bhoc)-OH, FMOC. [Link]

-

Ottokemi. This compound, 98% 186046-82-2 India. [Link]

-

Liwei Peptide. This compound. [Link]

-

Ahmed, Z., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 846436. [Link]

-

G. A. Aldana-Masangkay, et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2826-2855. [Link]

-

CD Bioparticles. This compound. [Link]

-

Labroots. (2024). Analytical Characterization Techniques for Nanoparticle mRNA Therapeutics. [Link]

-

Liwei Peptide. Fmoc-PNA-G(Bhoc)-OH. [Link]

-

LifeTein. Fmoc-G(Bhoc)-Aeg-OH [LT-PNA006]. [Link]

-

Burnham, C. A. D., et al. (2018). Emerging Analytical Techniques for Rapid Pathogen Identification and Susceptibility Testing. Journal of Clinical Microbiology, 56(5), e00191-18. [Link]

-

Wikipedia. Matrix-assisted laser desorption/ionization. [Link]

-

Khan, S. H., et al. (2021). Current Diagnostic Techniques for Pneumonia: A Scoping Review. Diagnostics, 11(11), 2106. [Link]

Sources

- 1. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 5. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]

- 6. lifetein.com [lifetein.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. peptide.com [peptide.com]

- 9. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 10. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 11. This compound CAS#: 186046-82-2 [m.chemicalbook.com]

- 13. This compound, 98% 186046-82-2 India [ottokemi.com]

- 14. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 19. Emerging Analytical Techniques for Rapid Pathogen Identification and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Peptide Nucleic Acids (PNAs) and the Significance of Fmoc-PNA-A(Bhoc)-OH

An In-depth Technical Guide to Fmoc-PNA-A(Bhoc)-OH: Properties, Synthesis, and Applications

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the conventional sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (Aeg) unit linked by amide bonds.[1][2][3] This unique charge-neutral backbone endows PNAs with remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[3][4] These characteristics make PNAs powerful tools in molecular diagnostics, genetic engineering, and therapeutic development.[3][5]

The synthesis of PNA oligomers is typically performed using solid-phase synthesis (SPPS) techniques, analogous to peptide synthesis.[6] A key component in this process is the use of protected PNA monomers. This compound is a crucial building block for incorporating the adenine (A) nucleobase into a PNA sequence using the popular Fmoc/Bhoc protection strategy.[2] This monomer features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the N-terminal amino group of the Aeg backbone and an acid-labile benzhydryloxycarbonyl (Bhoc) group protecting the exocyclic amino group of the adenine base.[2][7] This orthogonal protection scheme offers a milder chemical approach compared to the original Boc/Z chemistry, allowing for the synthesis of complex PNA oligomers, including those with sensitive reporter groups.[1][8][9]

This guide provides a comprehensive technical overview of this compound, detailing its properties, its central role in solid-phase PNA synthesis, and its diverse applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and successful application in PNA synthesis.

Chemical Structure and Identification

The chemical structure of this compound is characterized by the PNA backbone with an attached adenine base, protected by Fmoc and Bhoc groups.

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(6-(((benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetyl)glycine | |

| Synonyms | Fmoc-A(Bhoc)-Aeg-OH, PNA A Monomer | [5] |

| CAS Number | 186046-82-2 | [1][5][10][11] |

| Molecular Formula | C₄₀H₃₅N₇O₇ | [5][10][11][12] |

| Molecular Weight | 725.75 g/mol | [5][10][11] |

| Appearance | White to off-white powder | [5] |

| Purity (HPLC) | ≥ 98% | [5] |

Solubility and Stability

This compound is typically soluble in organic solvents used in solid-phase synthesis, such as N-Methyl-2-pyrrolidone (NMP).[8] The Bhoc protecting group, in particular, enhances the solubility of the monomer.[1][9]

For storage, the compound should be kept in a freezer at -20°C or refrigerated at 2-8°C under an inert atmosphere, as it can be sensitive to air and heat.[5][10][13] Dry monomers are prone to static. Lyophilized powder is the common physical form for shipping and storage.[12] While the lyophilized form is stable for months at -20°C, solutions of the monomer in peptide-grade NMP (e.g., 0.2M) are generally stable for 1-2 weeks.[1][12] It is advisable to avoid repeated freeze-thaw cycles.[12]

The Central Role of this compound in Solid-Phase PNA Synthesis

This compound is a cornerstone for the assembly of PNA oligomers using the Fmoc/Bhoc strategy on an automated synthesizer or via manual methods.[8][14] This method has become popular due to its milder reaction conditions compared to the harsher acids required in Boc/Z chemistry.[8][15]

The Fmoc/Bhoc Protection Strategy

The success of solid-phase synthesis hinges on the use of orthogonal protecting groups. In this strategy:

-

Fmoc Group (Temporary): Protects the primary aliphatic amine of the PNA backbone.[2] It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF.[14][16] This selective removal allows for the sequential addition of monomers to the growing PNA chain.

-

Bhoc Group (Permanent/Side-Chain): Protects the exocyclic amino group of the adenine nucleobase.[1][7] The Bhoc group is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the PNA from the solid support.[8][9]

This orthogonality ensures that the nucleobase side chain remains protected throughout the synthesis, preventing unwanted side reactions, while the N-terminus can be selectively deprotected for chain elongation.

The PNA Synthesis Cycle

The synthesis of a PNA oligomer using this compound follows a repeated cycle of three main steps: deprotection, coupling, and capping.[7][8][14] The synthesis proceeds from the C-terminus to the N-terminus.[7]

Caption: The iterative cycle of solid-phase PNA synthesis using Fmoc chemistry.

Detailed Experimental Protocol

Below is a generalized, step-by-step protocol for the incorporation of an this compound monomer into a growing PNA chain on a solid support.

Materials:

-

This compound

-

Solid support (e.g., Sieber amide or PAL resin)[8]

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Coupling reagents (e.g., HBTU or HATU)[8]

-

Base (e.g., DIPEA or 2,6-lutidine)[6]

-

Capping solution (e.g., acetic anhydride in DMF)

-

Cleavage cocktail (e.g., TFA with scavengers like m-cresol)[8]

Protocol:

-

Resin Swelling: The solid support is swelled in DMF.

-

Deprotection (Fmoc Removal):

-

The resin is treated with a solution of 20% piperidine in DMF for a short duration (e.g., 3-5 minutes).[6][16]

-

Expert Insight: Brief deprotection times are crucial to minimize base-catalyzed side reactions, such as transacylation.[14]

-

The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine.[16]

-

-

Coupling (Monomer Addition):

-

This compound (typically 2-3 equivalents based on resin loading) is dissolved in a minimal amount of NMP.[6][8]

-

The coupling reagent (e.g., HBTU or HATU, ~1.3 equivalents relative to the monomer) and a base (e.g., DIPEA, ~2 equivalents) are added to activate the carboxylic acid of the PNA monomer.[6][8]

-

This activated monomer solution is added to the deprotected resin, and the coupling reaction proceeds for about 30-40 minutes.[6][16]

-

Expert Insight: Using a high concentration of activated monomer drives the coupling reaction to completion, ensuring high yield.[8] Raising the temperature during coupling can also improve efficiency, but deprotection should be done at room temperature to avoid racemization.[16]

-

-

Capping:

-

To prevent the formation of deletion sequences, any unreacted amino groups on the resin are permanently blocked by acetylation.[8]

-

The resin is treated with a capping solution, such as acetic anhydride and a base in DMF.

-

The resin is washed again with DMF to prepare for the next cycle.

-

-

Chain Elongation: Steps 2-4 are repeated for each monomer in the desired PNA sequence.

-

Final Cleavage and Deprotection:

-

After the final monomer is coupled, the N-terminal Fmoc group is typically removed.[8]

-

The resin is washed and dried.

-

The PNA is cleaved from the resin, and the Bhoc protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, commonly TFA with scavengers like m-cresol or triethylsilane.[8][16]

-

Expert Insight: Scavengers are critical to prevent side reactions. For instance, the benzhydryl cation generated from the Bhoc group can react with certain residues like cysteine, forming a Bhoc-adduct.[6] The choice of scavenger must be optimized for the specific PNA sequence.[6]

-

-

Purification and Analysis: The crude PNA is precipitated with cold diethyl ether and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][14] The final product is analyzed by mass spectrometry.[16]

Challenges and Optimization in PNA Synthesis

While the Fmoc/Bhoc strategy is robust, researchers may encounter challenges that require protocol optimization.

-

Aggregation: Purine-rich PNA sequences, particularly those containing multiple guanine residues, have a tendency to aggregate, which can hinder synthesis and purification.[1] To mitigate this, it is recommended to limit the purine content to less than 6 in any 10 units.[1] Incorporating hydrophilic linkers (like AEEA) or charged amino acids (like lysine) can also improve the solubility of the final PNA oligomer.[17]

-

Bhoc-Adduct Formation: During the final TFA cleavage, the released benzhydryl cation from the Bhoc group can be captured by nucleophilic side chains, especially the thiol group of an N-terminal cysteine, leading to a significant loss in yield.[6] Optimizing the cleavage cocktail with specific scavengers, such as cysteamine, can effectively suppress this side reaction.[6]

Applications of PNAs Synthesized with this compound

The unique properties of PNAs have led to their use in a wide array of applications in research and development.

-

Molecular Diagnostics: PNA probes offer high specificity and are used in techniques like fluorescent in situ hybridization (FISH) for detecting specific DNA or RNA sequences in cells and tissues.[3] Their high affinity allows for the detection of single nucleotide polymorphisms (SNPs).[3]

-

Therapeutic Development:

-

Antisense Therapy: PNA oligomers can be designed to bind to specific mRNA molecules, sterically blocking translation or altering splicing, thereby inhibiting the expression of disease-causing proteins.[3][5]

-

Gene Therapy and Editing: PNAs can be used to target specific genomic sequences, offering potential for gene regulation and modification.[4][5]

-

-

Biotechnology and Research Tools: PNAs are employed in the development of biosensors for the detection of nucleic acids and in fundamental research to study DNA-protein interactions.[5]

Conclusion

This compound is an indispensable monomer for the synthesis of custom Peptide Nucleic Acids using the versatile and widely adopted Fmoc/Bhoc solid-phase chemistry. Its well-defined properties and the milder conditions associated with its use have facilitated the creation of complex PNA oligomers for a broad spectrum of applications, from advanced molecular diagnostics to the development of next-generation genetic medicines. A thorough understanding of its chemistry, the intricacies of the synthesis cycle, and potential challenges is paramount for researchers aiming to harness the full potential of PNA technology.

References

-

Reddy, P. M., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids, 2012, 354549. [Link]

-

Aapptec Peptides. 1121 – PNA Synthesis. [Link]

-

El-Andaloussi, S., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(5), 382-391. [Link]

-

LifeTein. This compound [LT-PNA004]. [Link]

-

Ahmed, Z., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 843981. [Link]

-

Liwei Peptide. This compound. [Link]

-

Garg, N., et al. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 51(10), 3849-3884. [Link]

-

AAPPTec. This compound [186046-82-2]. [Link]

-

PolyOrg, Inc. Fmoc PNA-A(Bhoc)-OH. [Link]

-

Cusabio. This compound. [Link]

-

LifeTein. Fmoc-G(Bhoc)-Aeg-OH [LT-PNA006]. [Link]

-

Liwei Peptide. Fmoc-PNA-G(Bhoc)-OH. [Link]

Sources

- 1. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 2. lifetein.com [lifetein.com]

- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]

- 4. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 10. This compound CAS#: 186046-82-2 [m.chemicalbook.com]

- 11. polyorginc.com [polyorginc.com]

- 12. cusabio.com [cusabio.com]

- 13. This compound | 186046-82-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 14. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 15. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 16. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]

- 17. lifetein.com [lifetein.com]

Introduction: The Foundation of High-Fidelity PNA Synthesis

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-PNA-A(Bhoc)-OH

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that has garnered significant attention in molecular biology, diagnostics, and therapeutic development.[1] Unlike DNA or RNA, PNA features a neutral backbone composed of repeating N-(2-aminoethyl)glycine units, which imparts unique properties such as high binding affinity and specificity to complementary nucleic acid sequences and remarkable resistance to enzymatic degradation.[1][2] The synthesis of high-purity PNA oligomers relies on robust solid-phase synthesis (SPS) methodologies, with the Fmoc/Bhoc strategy being a widely adopted approach due to its milder conditions compared to the original Boc/Z chemistry.[3][4]

At the heart of this strategy are the monomer building blocks, such as this compound. This specific monomer provides the adenine (A) nucleobase for the growing PNA chain. Its design incorporates two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the backbone amine and the acid-labile benzhydryloxycarbonyl (Bhoc) group on the exocyclic amine of the adenine base.[5] The successful synthesis of PNA oligomers is critically dependent on the precise handling of these monomers, a process governed by a deep understanding of their solubility and stability. This guide serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the core chemical properties of this compound.

Part 1: Solubility Profile of this compound

The effective dissolution of PNA monomers is the first critical step in the coupling cycle of solid-phase synthesis. Incomplete solubilization can lead to lower coupling efficiencies, sequence deletions, and overall poor synthesis quality. The solubility of this compound is dictated by its molecular structure, which includes the large, nonpolar Fmoc and Bhoc groups. These groups are instrumental in rendering the monomer soluble in the polar aprotic organic solvents used in PNA synthesis.[6][7]

Recommended Solvents for PNA Synthesis

The choice of solvent is a critical experimental parameter. The ideal solvent must fully dissolve the PNA monomer at the desired concentration without promoting degradation or side reactions.

-

N-Methylpyrrolidone (NMP): NMP is the preferred and most recommended solvent for dissolving Fmoc-PNA monomers for coupling reactions.[8][9] Its high polarity and excellent solvating properties are effective at disrupting intermolecular forces, facilitating dissolution. Peptide-grade NMP should be used to ensure the absence of amine impurities.

-

N,N-Dimethylformamide (DMF): While widely used in peptide synthesis, DMF is a less optimal choice for PNA monomers.[4] Over time, DMF can degrade to release small amounts of dimethylamine, a base that can cause premature cleavage of the Fmoc protecting group, reducing the concentration of active monomer and leading to failed couplings.[9] If DMF must be used, it should be of the highest purity and used immediately after opening the container.

-

Dimethyl Sulfoxide (DMSO): Although a powerful polar aprotic solvent capable of dissolving many polyamides, DMSO is not typically the primary choice for PNA synthesis coupling steps but may be used in specific applications or for dissolving final PNA products.[10]

Quantitative Solubility Data

For solid-phase synthesis, this compound is typically prepared at a standard concentration to ensure stoichiometric consistency during the coupling steps.

| Parameter | Value & Conditions | Rationale & Source(s) |

| Typical Stock Concentration | 0.2 M in N-methylpyrrolidone (NMP) | This concentration is standard for automated PNA synthesis protocols, providing sufficient monomer for coupling without reaching saturation limits.[8] |

| Dissolution Method | Gentle heating may be required | Some PNA monomers, particularly the guanine and cytosine variants, may require gentle warming on a dry block to achieve complete dissolution in NMP.[8] |

| Qualitative Solubility | Highly soluble in NMP, DMF, DMSO. | The bulky, organic-soluble Fmoc and Bhoc protecting groups enhance the monomer's solubility in these polar aprotic solvents.[6][7][10] |

| Qualitative Insolubility | Insoluble in water and nonpolar solvents (e.g., diethyl ether). | The overall hydrophobic character of the protected monomer prevents dissolution in aqueous media. Diethyl ether is used to precipitate the PNA oligomer after cleavage.[4] |

Experimental Protocol: Preparation of a Monomer Stock Solution

This protocol describes a self-validating system for preparing a 0.2 M solution of this compound in NMP for use in automated solid-phase synthesis.

Materials:

-

This compound (MW: 725.75 g/mol )[11]

-

Peptide-grade N-methylpyrrolidone (NMP)

-

Inert gas (Argon or Nitrogen)

-

Sterile vial with a septum cap

-

Vortex mixer and optional dry block heater

Procedure:

-

Preparation: Calculate the required mass of this compound to prepare the desired volume of a 0.2 M solution. For example, for 5 mL of solution, 72.58 mg of the monomer is needed.

-

Weighing: Tare the sterile vial. Weigh the calculated amount of the monomer directly into the vial. Perform this step swiftly to minimize exposure to atmospheric moisture.

-

Solvent Addition: Under a stream of inert gas, add the calculated volume of peptide-grade NMP to the vial.

-

Dissolution: Cap the vial and vortex thoroughly for 1-2 minutes. A clear, particulate-free solution is the validation checkpoint.

-

Gentle Heating (If Necessary): If the monomer does not fully dissolve, warm the solution on a dry block heater at 30-40°C for short intervals, vortexing in between, until a clear solution is obtained.[8] Do not overheat, as this can promote degradation.

-

Storage: Once dissolved, the solution should be placed on the synthesizer. For any short-term storage before use, keep the vial tightly sealed under an inert atmosphere.

Visualization: Monomer Solubilization Workflow

Caption: Workflow for preparing this compound solution.

Part 2: Stability Profile of this compound

The stability of this compound is paramount for achieving high-fidelity PNA synthesis. The monomer's integrity must be maintained during storage and throughout the iterative cycles of solid-phase synthesis. The core of its stability lies in the orthogonal nature of its two primary protecting groups.

Chemical Stability & Orthogonality

Orthogonal protection schemes are fundamental to multi-step chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. The Fmoc/Bhoc strategy is a classic example of this principle.[12]

-

The Base-Labile Fmoc Group: The Fmoc group protects the secondary amine of the N-(2-aminoethyl)glycine backbone. It is stable to acidic conditions but is rapidly cleaved by a weak base, typically a solution of 20% piperidine in NMP or DMF.[8][13] This deprotection step, performed at the beginning of each synthesis cycle, liberates the amine for coupling with the next activated monomer. Its acid stability ensures it remains intact during the final cleavage of other acid-labile side-chain protecting groups if they were used.[13]

-

The Acid-Labile Bhoc Group: The Bhoc group protects the exocyclic amine of the adenine nucleobase. This group is highly stable to the basic conditions used for Fmoc removal, preventing unwanted reactions at the nucleobase during the synthesis cycles.[3] However, it is labile to strong acids. The Bhoc group is efficiently removed during the final step of the synthesis, where the PNA oligomer is cleaved from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3][8] The higher acid lability of the Bhoc group compared to some other protecting groups allows for milder final cleavage conditions.[12]

Visualization: Orthogonal Deprotection Scheme

Caption: Orthogonality of Fmoc (base-labile) and Bhoc (acid-labile) groups.

Potential Degradation Pathways

While robust under proper conditions, this compound can degrade, compromising synthesis outcomes.

-

Premature Fmoc Deprotection: As previously mentioned, trace amine impurities in low-quality DMF can lead to the slow removal of the Fmoc group in the stock solution, reducing the effective concentration of the monomer.[4][9]

-

Base-Catalyzed Rearrangements: During the Fmoc deprotection step on the solid support, minor base-catalyzed side reactions can occur. However, these are typically insignificant, measured at 0.3-0.4% with a 2-minute deprotection time, which is substantially longer than standard automated protocols.[4]

-

Moisture/Hydrolysis: As with most activated chemical reagents, the monomer is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture. This underscores the importance of storing the lyophilized powder in a desiccated environment.

-

Thermal Degradation: Excessive heat during dissolution can accelerate decomposition. Gentle warming should be controlled and applied minimally.[8]

Handling and Storage Recommendations

Adherence to proper storage conditions is essential for maximizing the shelf-life and performance of the monomer.

| Condition | Recommendation | Rationale & Source(s) |

| Long-Term Storage | -20°C to -80°C as a lyophilized powder. | Low temperatures significantly slow down any potential degradation pathways. The lyophilized state minimizes hydrolysis.[14][15] |

| Short-Term Storage | 2°C to 8°C as a lyophilized powder. | Suitable for brief periods, but -20°C is recommended for storage longer than one week.[11][14] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation and hydrolysis from atmospheric oxygen and moisture. |

| In-Solution Stability | Use monomer solutions promptly after preparation. | The lifetime of the monomer in solution, especially in DMF, is reduced due to the potential for premature Fmoc deprotection.[4] Avoid repeated freeze-thaw cycles of solutions.[14][15] |

Experimental Protocol: HPLC Assessment of Monomer Purity

This protocol provides a method to validate the purity of this compound upon receipt or after storage.

Materials:

-

This compound sample

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (MeCN)

-

Acetonitrile and water for sample dissolution

Procedure:

-

Sample Preparation: Prepare a dilute solution of the monomer (e.g., ~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

HPLC Method Setup:

-

Column: Standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 260 nm (for the nucleobase) and 301 nm (for the Fmoc group).

-

Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 20-30%), increasing to a high percentage (e.g., 90-100%) over 20-30 minutes. This ensures the elution of the highly hydrophobic compound.

-

-

Injection and Analysis: Inject 10-20 µL of the sample. The primary peak corresponds to the intact this compound. Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area. Commercial monomers should have a purity of ≥98%.[11]

-